The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid is a complex organic molecule with significant implications in medicinal chemistry and pharmaceutical development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of the biphenyl moiety suggests potential applications in the development of pharmaceuticals with unique biological activities.
This compound can be classified under the category of amino acids and derivatives, specifically as a modified amino acid due to the presence of the fluorenylmethoxycarbonyl group. It is utilized in various synthetic pathways in organic chemistry, particularly in the synthesis of peptide-based drugs. The molecular formula for this compound is with a molecular weight of approximately 419.44 g/mol .
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid typically involves several key steps:
The molecular structure of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid can be represented using various structural notations:
O=C(N[C@@H](CC1=CN=C(N=C1)OC)C(O)=O)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3
InChI=1S/C23H25N3O4/c24-21(26)20(12-14-6-5-11-27-14)23(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19H,12-13H2,(H,24,26)(H,21,28)/t21-/m0/s1
The compound's structure features a central propanoic acid connected to an amino group that is protected by a fluorenylmethoxycarbonyl group and a biphenyl moiety that provides steric hindrance and potentially enhances biological activity .
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for compounds like 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid often involves interactions at specific biological targets:
Data supporting these mechanisms often arise from biological assays and computational modeling studies .
The physical properties of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid include:
Chemical properties include:
This compound has potential applications in several scientific fields:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 10463-84-0
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: